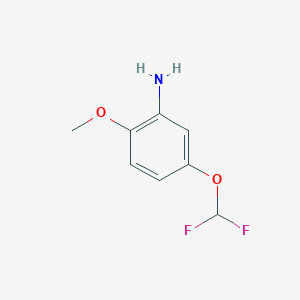

5-(Difluoromethoxy)-2-methoxyaniline

Description

BenchChem offers high-quality 5-(Difluoromethoxy)-2-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Difluoromethoxy)-2-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(difluoromethoxy)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-12-7-3-2-5(4-6(7)11)13-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHQYLORQOOAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Structural Significance of a Modern Synthetic Building Block

An In-Depth Technical Guide to the Chemical Structure Analysis of 5-(Difluoromethoxy)-2-methoxyaniline

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The compound 5-(Difluoromethoxy)-2-methoxyaniline represents a valuable, polyfunctional building block embodying this principle. Its structure, featuring an aniline core substituted with both a methoxy and a difluoromethoxy group, presents a unique electronic and steric profile. The methoxy group, a classic electron-donating group, and the difluoromethoxy group, a potent electron-withdrawing lipophilic hydrogen bond donor, create a push-pull system on the aromatic ring that is of significant interest for fine-tuning molecular interactions.

This guide provides a comprehensive, in-depth analysis of the essential techniques required for the unambiguous structural elucidation of 5-(Difluoromethoxy)-2-methoxyaniline. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep understanding of the causality behind our analytical choices. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography, constitutes a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

The foundational step in any chemical analysis is a thorough understanding of the molecule's basic properties. These parameters dictate the choice of analytical solvents, ionization techniques, and potential for crystallization.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂NO₂ | (Calculated) |

| Molecular Weight | 189.16 g/mol | (Calculated) |

| IUPAC Name | 5-(Difluoromethoxy)-2-methoxyaniline | N/A |

| Canonical SMILES | COC1=C(C=C(C=C1)OC(F)F)N | N/A |

| InChI Key | (Predicted) | N/A |

| General Class | Aromatic Amine, Organofluorine Compound | [1][2] |

Aromatic amines are typically high-boiling liquids or low-melting solids and can exhibit toxicity.[1][2] The presence of the difluoromethoxy group is expected to increase lipophilicity and modulate the basicity of the aniline nitrogen compared to its non-fluorinated analogue.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Atomic Environment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For a compound like 5-(Difluoromethoxy)-2-methoxyaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Expertise in Action: Predicting the NMR Landscape

The substitution pattern on the aniline ring dictates the expected chemical shifts and coupling patterns. The methoxy (-OCH₃) group at C2 is electron-donating, while the difluoromethoxy (-OCHF₂) group at C5 is strongly electron-withdrawing. The amine (-NH₂) at C1 is also an electron-donating group. This electronic interplay allows for a predictable, yet information-rich, spectral output.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethoxy)-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

5-(Difluoromethoxy)-2-methoxyaniline is a substituted aniline that holds significant potential as a building block in medicinal chemistry and materials science. The presence of both a methoxy and a difluoromethoxy group on the aniline scaffold imparts unique electronic and lipophilic characteristics, which can influence the biological activity, metabolic stability, and material properties of its derivatives. As this appears to be a novel or non-commercial compound, this guide provides a comprehensive framework for its physicochemical characterization. We will delve into the predicted properties based on structure-activity relationships and provide detailed, field-proven experimental protocols for their empirical determination. This document is designed to be a practical resource for researchers, enabling a thorough and accurate evaluation of this promising molecule.

I. Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any new chemical entity is to understand its structure and predict its fundamental properties. These predictions, while not a substitute for experimental data, provide a valuable starting point for experimental design.

Chemical Structure:

-

IUPAC Name: 5-(Difluoromethoxy)-2-methoxyaniline

-

Molecular Formula: C₈H₉F₂NO₂

-

Molecular Weight: 189.16 g/mol

-

CAS Number: Not currently assigned. A closely related compound, 5-(Difluoromethoxy)-2-fluoroaniline, has the CAS number 1261573-56-1.[1]

The structure combines an electron-donating methoxy group ortho to the amine and an electron-withdrawing difluoromethoxy group meta to the amine. This substitution pattern is expected to significantly influence the molecule's polarity, basicity, and intermolecular interactions.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of 5-(Difluoromethoxy)-2-methoxyaniline. These values are estimated based on the known effects of the functional groups on the aniline core and can be calculated using Quantitative Structure-Property Relationship (QSPR) models.[2][3][4]

| Property | Predicted Value/Range | Rationale and Significance |

| Melting Point (°C) | Solid at room temperature | The presence of polar functional groups capable of hydrogen bonding (amine) and dipole-dipole interactions (ethers, C-F bonds) suggests a crystalline solid state. The exact melting point will depend on the crystal lattice energy. |

| Boiling Point (°C) | > 200 °C (at atmospheric pressure) | Aromatic amines with similar molecular weights have high boiling points. The polarity of the molecule will contribute to strong intermolecular forces, requiring significant energy for vaporization. |

| Aqueous Solubility | Low to moderate | The aniline core and the difluoromethoxy group contribute to lipophilicity, while the amine and ether oxygens can participate in hydrogen bonding with water. Solubility is expected to be pH-dependent. |

| pKa (of the conjugate acid) | 3.5 - 4.5 | The electron-withdrawing nature of the difluoromethoxy group is expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa 4.6). The ortho-methoxy group may have a slight electron-donating effect, but the overall influence is predicted to be base-weakening.[5][6][7] |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | The difluoromethoxy group significantly increases lipophilicity compared to a hydroxyl or methoxy group. This parameter is crucial for predicting membrane permeability and bioavailability. |

II. Experimental Determination of Physicochemical Properties

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 5-(Difluoromethoxy)-2-methoxyaniline.

A. Melting Point Determination

The melting point is a fundamental indicator of purity.[8] For a novel compound, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Method [9][10][11][12]

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.[9]

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Set a heating ramp rate. For an unknown compound, a preliminary rapid scan can be performed to determine an approximate melting range.

-

-

Measurement:

-

For an accurate measurement, set a slow heating rate (1-2 °C per minute) starting from approximately 20 °C below the expected melting point.[9]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

Self-Validation: Repeat the measurement at least twice. Consistent and sharp melting ranges are indicative of a pure compound.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

B. Solubility Profile

Determining the solubility in various solvents is critical for downstream applications such as formulation and biological testing. The OECD 105 guideline provides a standardized approach.[13]

Experimental Protocol: Shake-Flask Method [12][14][15][16]

-

Preparation of Saturated Solutions:

-

Add an excess of solid 5-(Difluoromethoxy)-2-methoxyaniline to a series of vials containing a known volume of different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials in a constant temperature shaker (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the diluted solution.

-

Calculate the original solubility, accounting for the dilution factor.

-

Self-Validation: The concentration of the dissolved compound should remain constant over the final time points of equilibration, indicating that saturation has been achieved.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

C. pKa Determination

The pKa of the anilinium ion is a critical parameter that governs the ionization state of the molecule at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration [11][17][18][19][20]

-

Sample Preparation:

-

Dissolve a precisely weighed amount of 5-(Difluoromethoxy)-2-methoxyaniline in a suitable solvent system (e.g., a co-solvent like methanol/water if aqueous solubility is low) to a known concentration (e.g., 1-10 mM).

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Immerse the pH electrode in the stirred sample solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point from the first derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Self-Validation: The titration curve should exhibit a clear inflection point. The experiment should be repeated to ensure reproducibility.

III. Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity, purity, and structure of the synthesized 5-(Difluoromethoxy)-2-methoxyaniline.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compound and for the quantification in solubility studies.

Protocol: Reversed-Phase HPLC with UV Detection

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reversed-phase column.

-

-

Mobile Phase:

-

A gradient of acetonitrile and water or methanol and water is a common starting point for method development.

-

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

-

-

Analysis:

-

Inject a small volume (e.g., 10 µL) of the sample solution.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

-

Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹⁹F NMR will be crucial for this molecule.

-

¹H NMR: Will provide information on the number and connectivity of protons. The chemical shifts of the aromatic protons will be influenced by the methoxy and difluoromethoxy groups.

-

¹⁹F NMR: The difluoromethoxy group will give a characteristic signal. The chemical shift and coupling constants will confirm the presence and environment of the fluorine atoms.[21] The large chemical shift dispersion in ¹⁹F NMR is advantageous for structural analysis.[22]

C. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Fragmentation: Aromatic ethers typically show a prominent molecular ion peak due to the stability of the benzene ring.[22][23][24][25] Fragmentation is expected to occur at the ether linkages.

IV. Safety, Handling, and Disposal

As a novel aromatic amine, 5-(Difluoromethoxy)-2-methoxyaniline should be handled with caution, assuming it may be toxic and/or carcinogenic.[26][27]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[28][29]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[28]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[26]

V. Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the physicochemical properties of the novel compound, 5-(Difluoromethoxy)-2-methoxyaniline. By following the detailed experimental protocols for determining melting point, solubility, and pKa, and employing the described analytical techniques for structural confirmation and purity assessment, researchers can generate a robust and reliable dataset for this promising molecule. The provided safety guidelines are paramount for ensuring the well-being of laboratory personnel. This foundational knowledge of its physicochemical properties will be instrumental in advancing its potential applications in drug discovery and materials science.

VI. References

-

Estimating the Physicochemical Properties of Polysubstituted Aromatic Compounds Using UPPER. PubMed, 15 Jan. 2018, .

-

1261573-56-1 | 5-(Difluoromethoxy)-2-fluoroaniline | ChemScene. ChemScene, . Accessed 17 Feb. 2026.

-

MASS SPECTRUM OF ETHERS - ORGANIC SPECTROSCOPY INTERNATIONAL. ORGANIC SPECTROSCOPY INTERNATIONAL, 2 July 2015, .

-

Structure±metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Taylor & Francis Online, . Accessed 17 Feb. 2026.

-

An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem, . Accessed 17 Feb. 2026.

-

Prediction of Physico-Chemical Properties for Polycyclic Aromatic Hydrocarbons Based on Electronic Characteristics of Molecules. Lupine Publishers, 29 Aug. 2019, lupinepublishers.com/chemistry-journal/fulltext/prediction-of-physico-chemical-properties-for-polycyclic-aromatic-hydrocarbons-based-on-electronic-characteristics-of-molecules.ID.000135.php.

-

Prediction Potential of Degcity Indices for Physico- Chemical Properties of Polycyclic Aromatic Hydrocarbons: A QSPR Study. MDPI, 11 Apr. 2023, .

-

GCMS Section 6.13 - Whitman People. Whitman People, people.whitman.edu/~dondi/CH352_2011/GCMS_Section_6_13.pdf. Accessed 17 Feb. 2026.

-

Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar, scholar.afit.edu/etd/2994/. Accessed 17 Feb. 2026.

-

Substituent effects on the physical properties and pKa of aniline. ResearchGate, . Accessed 17 Feb. 2026.

-

Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. University of Arizona, arizona.pure.elsevier.com/en/publications/estimating-the-physicochemical-properties-of-polyhalogenated-ar. Accessed 17 Feb. 2026.

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. Scribd, . Accessed 17 Feb. 2026.

-

Mass Spectrometry: Fragmentation. Unknown Source.

-

Substituent effects on the physical properties and pKa of aniline. Semantic Scholar, . Accessed 17 Feb. 2026.

-

Prediction of physico-chemical properties for polycyclic aromatic hydrocarbons based on electronic characteristics of molecules. ResearchGate, . Accessed 17 Feb. 2026.

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts, 7 Apr. 2022, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A_Step-by-Step_Procedures_for_Melting_Point_Determination.

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI, 20 May 2023, .

-

Experiment 1: Melting-point Determinations. Unknown Source.

-

5-Fluoro-2-methoxyaniline. Chem-Impex, . Accessed 17 Feb. 2026.

-

Melting point determination. Unknown Source.

-

Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics, . Accessed 17 Feb. 2026.

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray, . Accessed 17 Feb. 2026.

-

Measuring the Melting Point. Westlab Canada, 8 May 2023, .

-

Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines. RSC Publishing, 9 Dec. 2015, pubs.rsc.org/en/content/articlelanding/2016/cp/c5cp06752c.

-

Melting point determination. SSERC, . Accessed 17 Feb. 2026.

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications, 9 Nov. 2023, pubs.acs.org/doi/10.1021/acs.chas.3c00057.

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate, . Accessed 17 Feb. 2026.

-

5-Fluoro-2-methoxyaniline 97 1978-39-8. Sigma-Aldrich, . Accessed 17 Feb. 2026.

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry, . Accessed 17 Feb. 2026.

-

Solubility testing in accordance with the OECD 105. FILAB, . Accessed 17 Feb. 2026.

-

nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Nanopartikel.info, . Accessed 17 Feb. 2026.

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC, . Accessed 17 Feb. 2026.

-

Procedure for solubility testing of NM suspension. Unknown Source.

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Unknown Source.

-

What happens when a 1H of a methyl group is substituted by a 19F? Unknown Source.

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC, apps.dtic.mil/sti/pdfs/AD0299380.pdf. Accessed 17 Feb. 2026.

-

SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc., . Accessed 17 Feb. 2026.

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Unknown Source.

-

Annex 4. World Health Organization (WHO), . Accessed 17 Feb. 2026.

-

5-Fluoro-2,4-dimethoxyaniline 195136-65-3. Sigma-Aldrich, . Accessed 17 Feb. 2026.

-

2-(difluoromethoxy)-5-methoxyaniline | SCBT. Santa Cruz Biotechnology, . Accessed 17 Feb. 2026.

-

CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline. CymitQuimica, . Accessed 17 Feb. 2026.

-

MATERIAL SAFETY DATA SHEET. Tri-iso, . Accessed 17 Feb. 2026.

-

98446-51-6 Cas No. | 2,4-Difluoro-5-methoxyaniline. Apollo Scientific, . Accessed 17 Feb. 2026.

-

The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. SciSpace, . Accessed 17 Feb. 2026.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Estimating the Physicochemical Properties of Polysubstituted Aromatic Compounds Using UPPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. afit.edu [afit.edu]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. athabascau.ca [athabascau.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. materialneutral.info [materialneutral.info]

- 13. filab.fr [filab.fr]

- 14. nanopartikel.info [nanopartikel.info]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. who.int [who.int]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. What happens when a 1H of a methyl group is substituted by a 19F? - Global NMR Discussion Meetings [globalnmr.org]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 24. GCMS Section 6.13 [people.whitman.edu]

- 25. scribd.com [scribd.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. diplomatacomercial.com [diplomatacomercial.com]

- 29. international.skcinc.com [international.skcinc.com]

An In-Depth Technical Guide to the Lipophilicity and Solubility Profile of 5-(Difluoromethoxy)-2-methoxyaniline

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "form follows function" is profoundly resonant. Before a molecule can exert its therapeutic effect, it must first navigate the complex biological milieu of the human body. This journey, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET), is fundamentally governed by the compound's intrinsic physicochemical properties.[1][2] Among the most critical of these are lipophilicity and aqueous solubility. These two parameters are not merely abstract chemical descriptors; they are key determinants of a drug's success or failure, influencing everything from oral bioavailability to metabolic clearance and potential for off-target effects.[3][]

This technical guide provides a comprehensive examination of the lipophilicity and solubility profile of 5-(Difluoromethoxy)-2-methoxyaniline, a substituted aniline of interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, theoretical underpinnings, and detailed experimental protocols necessary to characterize this and other novel chemical entities. We will delve into the causality behind experimental choices, present standardized methodologies as self-validating systems, and ground our discussion in authoritative scientific principles.

Physicochemical Snapshot: 5-(Difluoromethoxy)-2-methoxyaniline

While experimentally determined values for 5-(Difluoromethoxy)-2-methoxyaniline are not readily found in the provided search results, we can infer an estimated profile based on its structural components and data from similar molecules.

| Property | Estimated Value/Information | Significance in Drug Development |

| Molecular Formula | C8H9F2NO2 | Provides the elemental composition. |

| Molecular Weight | 189.16 g/mol | Influences diffusion and transport properties. |

| LogP (Lipophilicity) | Moderately Lipophilic (Est.) | A balance is crucial; too high can lead to poor solubility and metabolic instability, while too low can hinder membrane permeability.[2] |

| Aqueous Solubility | Low to Moderate (Est.) | Essential for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms.[1] |

Note: The values in this table are estimations based on the chemical structure and data for analogous compounds. Experimental verification is essential.

Section 1: Lipophilicity - The "Fat-Loving" Nature of a Molecule

Lipophilicity, quite literally the "fat-loving" tendency of a molecule, describes its ability to dissolve in fats, oils, lipids, and non-polar solvents.[3] In a biological context, this property is a primary driver of a drug's ability to cross the lipid bilayer of cell membranes, a critical step for absorption and distribution to target tissues.[]

The most common metric for quantifying lipophilicity is the partition coefficient (LogP), which is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[5]

The Significance of LogP in Drug Design:

-

Absorption: A suitable LogP is necessary for a drug to passively diffuse across the gastrointestinal mucosa.[3][]

-

Distribution: Lipophilic compounds tend to have a larger volume of distribution, readily entering tissues, but may also accumulate in adipose tissue.[]

-

Metabolism: High lipophilicity can lead to increased interaction with metabolic enzymes, such as the Cytochrome P450 family, potentially leading to rapid clearance.[2]

-

Toxicity: Excessive lipophilicity has been linked to an increased risk of off-target effects and toxicity.[2]

Experimental Determination of Lipophilicity: The Shake-Flask Method (OECD 107)

The shake-flask method remains the gold standard for LogP determination due to its direct and unambiguous measurement of the partition coefficient.[5][6] The procedure is designed to achieve a thermodynamic equilibrium of the solute between two immiscible liquid phases.

Protocol: Shake-Flask LogP Determination

-

Preparation of Solvents:

-

n-Octanol (analytical grade) and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) are mutually pre-saturated by shaking them together for 24 hours at the experimental temperature, followed by separation of the two phases.[7] This step is critical to prevent volume changes of the phases during the partitioning experiment.

-

-

Sample Preparation:

-

A stock solution of 5-(Difluoromethoxy)-2-methoxyaniline is prepared in the aqueous phase.

-

The concentration should be chosen to be within the linear range of the analytical method and should not exceed 0.01 mol/L in either phase.[7]

-

-

Partitioning:

-

A known volume of the aqueous stock solution and a known volume of pre-saturated n-octanol are combined in a suitable vessel (e.g., a glass test tube with a screw cap). The volume ratio of the two phases is adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.[8]

-

The vessel is then agitated (e.g., by shaking or stirring) at a constant temperature (typically 25 °C) until equilibrium is reached. The time required to reach equilibrium should be determined in preliminary experiments but is often in the range of several hours.[6]

-

-

Phase Separation:

-

The mixture is centrifuged to ensure complete separation of the two phases.[6]

-

-

Analysis:

-

The concentration of 5-(Difluoromethoxy)-2-methoxyaniline in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The LogP is calculated as: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Diagram: Shake-Flask LogP Determination Workflow

Caption: Workflow for LogP determination using the shake-flask method.

Section 2: Aqueous Solubility - The Gateway to Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH.[1] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1]

The Impact of Solubility in Drug Development:

-

Bioavailability: A drug must be in solution to be absorbed.[2]

-

Formulation: Low solubility can make it challenging to develop both oral and parenteral (injectable) formulations.

-

In Vitro Assays: The solubility of a compound can limit the concentrations that can be tested in biological assays, potentially leading to misleading results.

Experimental Determination of Aqueous Solubility: The Equilibrium Solubility Method

The equilibrium solubility method, often referred to as the shake-flask method for solubility, is the definitive technique for determining the thermodynamic solubility of a compound.[9] It involves allowing an excess of the solid compound to equilibrate with the aqueous medium until a saturated solution is formed.

Protocol: Equilibrium Aqueous Solubility Determination

-

Preparation of Media:

-

Sample Preparation and Equilibration:

-

An excess amount of solid 5-(Difluoromethoxy)-2-methoxyaniline is added to a known volume of each buffer in a sealed container. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[9]

-

The containers are agitated (e.g., using a shaker or rotator) at 37 °C for a sufficient period to reach equilibrium. The time to reach equilibrium should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[11]

-

-

Sample Processing:

-

Once equilibrium is reached, the undissolved solid is removed by filtration (using a filter that does not adsorb the compound) or centrifugation.[11]

-

-

Analysis:

-

The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV.

-

The solubility is reported in units such as mg/mL or µg/mL.

-

Diagram: Equilibrium Solubility Determination Workflow

Caption: Workflow for equilibrium aqueous solubility determination.

Conclusion: Synthesizing the Data for a Holistic Profile

The lipophilicity and solubility of a drug candidate are not independent variables but rather interconnected properties that must be co-optimized. For 5-(Difluoromethoxy)-2-methoxyaniline, the difluoromethoxy group is expected to increase lipophilicity compared to a simple methoxy group, while the aniline and methoxy functionalities will contribute to its overall polarity and potential for hydrogen bonding, influencing solubility.

A comprehensive understanding of these properties, obtained through the rigorous experimental protocols detailed in this guide, is indispensable. The resulting data provides a critical foundation for lead optimization, enabling medicinal chemists to fine-tune molecular architecture to achieve the desired balance of potency, selectivity, and drug-like properties. By grounding experimental work in a solid theoretical framework, researchers can confidently advance compounds with a higher probability of success in the challenging journey from laboratory bench to clinical application.

References

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Creative Bioarray. Lipophilicity & Solubility. [Link]

-

News-Medical. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]

-

ResearchGate. The influence of lipophilicity in drug discovery and design | Request PDF. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

protocols.io. LogP / LogD shake-flask method. [Link]

-

Lokey Lab Protocols. (2017, March 6). Shake Flask logK. [Link]

-

Scribd. Shake Flask Method. [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

ASTM International. (2010, December 31). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

PubChem. 5-Fluoro-2-methoxyaniline. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. omicsonline.org [omicsonline.org]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. scribd.com [scribd.com]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. who.int [who.int]

An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies Involving 5-(Difluoromethoxy)-2-methoxyaniline

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a pivotal tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention. It serves as a unique bioisostere that offers a nuanced balance of properties, distinct from the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[1] This guide focuses on 5-(Difluoromethoxy)-2-methoxyaniline, a versatile chemical scaffold, and explores the principles and methodologies behind its structure-activity relationship (SAR) studies.

As a Senior Application Scientist, the intent here is not merely to present data, but to illuminate the rationale behind the molecular design, experimental choices, and data interpretation that drive the evolution of a simple aniline derivative into a potent and selective therapeutic candidate. The aniline moiety, while a common starting point in medicinal chemistry, presents its own set of challenges, including potential metabolic instability and toxicity.[2] The strategic placement of the methoxy and difluoromethoxy groups on this aniline core provides a fascinating case study in multiparameter optimization. This guide will delve into the synthesis, biological evaluation, and systematic modification of this scaffold, providing researchers and drug development professionals with a comprehensive framework for initiating and interpreting SAR studies.

Section 1: The Core Scaffold - Physicochemical and Synthetic Considerations

The 5-(Difluoromethoxy)-2-methoxyaniline scaffold is defined by three key functional groups, each contributing distinct properties that influence its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Aniline Core: The primary amine on the aromatic ring is a critical anchor point. It can act as a hydrogen bond donor or a nucleophile for further synthetic elaboration, often forming key interactions within a biological target's binding pocket. However, anilines are also susceptible to metabolic oxidation, a key consideration in drug design.[2]

-

2-Methoxy Group (-OCH₃): This electron-donating group influences the electronics of the aromatic ring and the pKa of the aniline nitrogen. Its steric bulk can also dictate the preferred conformation of the molecule, impacting receptor binding. A primary metabolic liability for methoxy groups is O-demethylation.

-

5-Difluoromethoxy Group (-OCF₂H): This is the most strategic feature of the scaffold. The -OCF₂H group serves multiple functions:

-

Metabolic Blocker: It is significantly more resistant to oxidative metabolism compared to a methoxy group, thus enhancing the metabolic stability and half-life of a compound.[1]

-

Lipophilicity Modulation: It increases lipophilicity, which can improve membrane permeability and cell penetration, though this must be carefully balanced to maintain adequate solubility.

-

Hydrogen Bond Donor: Unlike the -OCH₃ or -OCF₃ groups, the hydrogen atom on the difluoromethyl carbon can act as a weak hydrogen bond donor, offering unique interaction possibilities with a biological target.[1]

-

Bioisostere: It can act as a bioisostere for hydroxyl or thiol groups, often with superior pharmacokinetic properties.[1]

-

While the exact synthesis of 5-(Difluoromethoxy)-2-methoxyaniline is not widely published, a plausible and robust synthetic strategy can be devised based on established organic chemistry principles, such as the synthesis of related substituted anilines and difluoromethylation reactions.[3][4]

A common approach involves the synthesis of a phenol precursor, followed by O-difluoromethylation.

Experimental Protocol: Synthesis of 5-(Difluoromethoxy)-2-methoxyaniline

Step 1: Synthesis of 2-Methoxy-5-nitrophenol

-

Begin with commercially available 2-methoxy-5-nitroaniline.

-

Dissolve the aniline in an aqueous solution of a strong acid (e.g., H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to perform diazotization, forming a diazonium salt.

-

Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding phenol.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 2: O-Difluoromethylation

-

Dissolve the 2-methoxy-5-nitrophenol (1.0 equiv.) in a suitable polar aprotic solvent such as DMF.

-

Add a base, such as cesium carbonate (1.5 equiv.), to generate the phenoxide anion.[3]

-

Add a difluoromethylating agent, such as sodium chlorodifluoroacetate, and heat the reaction (e.g., to 100-120 °C).[3] The difluorocarbene, generated in situ, will insert into the O-H bond.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up by diluting with water and extracting with an organic solvent. Purify the resulting 1-(difluoromethoxy)-2-methoxy-5-nitrobenzene by flash column chromatography.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitro compound in a solvent like ethanol or methanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).[4][5]

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, 5-(Difluoromethoxy)-2-methoxyaniline.

Section 2: SAR Strategy and Biological Targets

Aniline derivatives are prevalent scaffolds in inhibitors targeting a wide range of proteins, particularly kinases.[4][6] The general SAR strategy for the 5-(Difluoromethoxy)-2-methoxyaniline core involves exploring substitutions at the aniline nitrogen to engage with the target protein, while leveraging the difluoromethoxy and methoxy groups to optimize physicochemical properties and block metabolic pathways.

Based on the activities of structurally related aniline compounds, likely targets for derivatives of this scaffold include:

-

Tyrosine Kinases: Such as VEGFR2, Mer, and c-Met, which are crucial in cancer cell signaling, proliferation, and angiogenesis.[4][6]

-

PI3K/AKT/mTOR Pathway Components: This is a central signaling pathway that is often dysregulated in cancer.[7][8]

-

Bacterial Enzymes: Certain aniline derivatives have shown promise as antibacterial agents.[9]

The following diagram illustrates a typical workflow for a SAR study.

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Let's consider a hypothetical SAR study targeting a tyrosine kinase. The aniline nitrogen would likely be acylated or coupled with a heterocyclic system to form a hinge-binding motif.

| Compound ID | R-Group (at Aniline-N) | Kinase IC₅₀ (nM) | Cell Viability IC₅₀ (µM) | Microsomal Half-life (t½, min) | Rationale for Modification |

| Core | -H | >10,000 | >50 | N/A | Baseline scaffold |

| 1a | -C(O)CH₃ | 5,200 | 25.3 | 45 | Simple acetylation to test for basic activity. |

| 1b | -C(O)-Ph | 1,150 | 12.1 | 58 | Introduce aromatic ring for potential π-stacking. |

| 1c | -C(O)-(4-pyridyl) | 450 | 5.6 | 65 | Add H-bond acceptor to improve potency and solubility. |

| 1d | 4-pyrimidinyl | 85 | 1.2 | 72 | Introduce a known kinase hinge-binding motif. |

| 1e | 4-(2-amino-pyrimidinyl) | 15 | 0.2 | >90 | Add H-bond donor to further anchor in the active site. |

Analysis of SAR Data:

-

From Core to 1a/1b: Modification of the aniline nitrogen is essential for activity, transforming the inactive core into a weakly active compound. This confirms the aniline is a key vector for interacting with the target.

-

From 1b to 1c/1d: Introducing nitrogen-containing heterocycles significantly boosts potency. This is a classic strategy in kinase inhibitor design, where these groups often form hydrogen bonds with the "hinge" region of the kinase backbone.[10]

-

From 1d to 1e: The addition of a primary amine to the pyrimidine ring results in a substantial increase in both enzymatic and cellular potency. This suggests a specific hydrogen bond interaction is being satisfied.

-

Metabolic Stability: The consistent increase in microsomal half-life across the series, especially for the more potent compounds, highlights the success of the difluoromethoxy group in blocking metabolism compared to what might be expected from a simple methoxy-aniline scaffold.[1]

Section 3: Key Experimental Protocols for SAR Validation

To ensure the integrity and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

Principle: To quantify the ability of a test compound to inhibit the enzymatic activity of a target kinase.[11]

Methodology:

-

Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, test compounds (serially diluted in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).

-

Procedure: a. In a 384-well plate, add the kinase enzyme solution. b. Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Incubate for 15-30 minutes at room temperature to allow compound binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). e. Stop the reaction and quantify the amount of product (phosphorylated substrate) or consumed reactant (ATP). For ADP-Glo™, this involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition is plotted against the logarithm of the compound concentration, and the IC₅₀ value is determined using a non-linear regression curve fit.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Principle: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines, measuring the metabolic activity of living cells.[11]

Methodology:

-

Cell Culture: Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.[8][12]

-

Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Principle: To evaluate the susceptibility of a compound to metabolism by liver enzymes (cytochrome P450s), providing an early indication of its in vivo clearance.[1]

Methodology:

-

Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (human or rodent) and NADPH (a necessary cofactor) in a phosphate buffer at 37 °C.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the metabolic activity with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate of elimination (k). The in vitro half-life (t½) is calculated as 0.693/k.

Conclusion and Future Directions

The 5-(Difluoromethoxy)-2-methoxyaniline scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic inclusion of the difluoromethoxy group provides a powerful tool to enhance metabolic stability and introduce unique molecular interactions, addressing a common failure point for many drug candidates. A systematic and iterative SAR campaign, grounded in robust synthetic chemistry and validated through a suite of biochemical and cellular assays, is the cornerstone of translating this promising scaffold into a clinical candidate.

Future work should focus on exploring a wider range of heterocyclic systems to couple with the aniline nitrogen, aiming to improve selectivity across the kinome. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to better predict the activity of new designs.[13] Ultimately, the principles and protocols outlined in this guide provide a self-validating framework for any research team looking to exploit the unique advantages of the difluoromethoxy group in their drug discovery programs.

References

- Rezaei, M., Mohammadinasab, E., & Esfahani, T. M. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Combinatorial Chemistry & High Throughput Screening, 22(5), 333-345.

- Chem-Impex. (n.d.). 5-Fluoro-2-methoxyaniline.

-

Gotchev, D., et al. (2024). Structure-Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2',1':2,3]imidazo[4,5- h]quinoline-3-carboxylic Acid (AB-161), a Novel Orally Available and Liver-Centric HBV RNA Destabilizer. Journal of Medicinal Chemistry, 67(22), 20467-20494. Available online: [Link]

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- Creative Proteomics. (n.d.). Structure Activity Relationship Of Drugs.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole.

- International Journal of Pharmaceutical Sciences Review and Research. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Biomolecules. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules, 15(8), 1180. Available online: [Link]

- Putri, D. E. K., et al. (2022). The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR). Journal of King Saud University - Science.

-

Slaninova, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 139-145. Available online: [Link]

- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis.

- BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

-

European Journal of Medicinal Chemistry. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry, 64, 137-147. Available online: [Link]

- BenchChem. (n.d.). Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives.

-

Zaki, R. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1144. Available online: [Link]

- Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor.

-

Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7079. Available online: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. chemicalkinomics.com [chemicalkinomics.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benthamdirect.com [benthamdirect.com]

Beyond Bioisosterism: The Strategic Role of 5-(Difluoromethoxy)-2-methoxyaniline in Kinase Inhibitor Design

Executive Summary: The "Lipophilic Donor" Paradigm

In the optimization of type I and type II kinase inhibitors, the solvent-exposed region of the ATP-binding pocket often dictates selectivity and physicochemical properties. While the 3,4-dimethoxyaniline motif (exemplified by Gefitinib and Erlotinib) established the standard for EGFR inhibition, it suffers from rapid metabolic clearance via O-demethylation.

This guide analyzes 5-(difluoromethoxy)-2-methoxyaniline not merely as a fluorinated analog, but as a distinct pharmacophore that introduces a "lipophilic hydrogen bond donor" capability. By replacing a methoxy group with a difluoromethoxy (

Pharmacophore Analysis: The Fluorine Effect

The structural distinctiveness of 5-(difluoromethoxy)-2-methoxyaniline lies in the electronic modulation of the aniline ring and the specific properties of the

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethoxy group (

-

Acidity (

): The electronegativity of the two fluorine atoms pulls electron density from the carbon, rendering the remaining proton acidic. -

H-Bond Acidity Parameter (

): The -

Metabolic Shielding: The C-F bond strength (~116 kcal/mol) and the steric bulk prevent Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) from performing the oxidative O-dealkylation that plagues standard methoxy groups.

Structural Logic Diagram

The following diagram illustrates the tripartite function of this pharmacophore within the ATP-binding pocket.

Figure 1: Pharmacophore interaction map showing the dual role of the difluoromethoxy group: engaging solvent-front residues and blocking metabolic degradation.

Comparative Physicochemical Data

The substitution of a methoxy group with a difluoromethoxy group alters the molecular landscape significantly.

| Property | Methoxy ( | Difluoromethoxy ( | Impact on Kinase Inhibitor |

| Hammett Constant ( | -0.27 (Donor) | +0.13 (Weak Withdrawer) | Reduces electron density on aniline N, potentially lowering |

| Lipophilicity ( | -0.02 | +0.45 | Increases membrane permeability and hydrophobic collapse in the binding pocket. |

| H-Bond Capability | Acceptor Only | Donor & Acceptor | Enables novel interactions with carbonyl oxygens in the protein backbone. |

| Metabolic Stability | Low (Labile) | High (Stable) | Extends |

Synthetic Methodology

Synthesizing 5-(difluoromethoxy)-2-methoxyaniline requires bypassing the use of ozone-depleting chlorodifluoromethane (Freon-22) gas, which was the historical standard. The modern, scalable approach utilizes sodium chlorodifluoroacetate as a difluorocarbene source.

Reaction Pathway

The synthesis proceeds via the difluoromethylation of 2-methoxy-5-nitrophenol, followed by the chemoselective reduction of the nitro group.

Figure 2: Scalable synthetic route avoiding gaseous Freon-22, utilizing solid difluorocarbene precursors.

Detailed Protocol: Difluoromethylation

Objective: Synthesis of intermediate 4-(difluoromethoxy)-1-methoxy-2-nitrobenzene.

-

Setup: Charge a 3-neck round-bottom flask with 2-methoxy-5-nitrophenol (1.0 eq) and anhydrous DMF (10 vol).

-

Base Addition: Add potassium carbonate (

, 1.5 eq) and heat the mixture to 100°C under -

Carbene Generation: Slowly add sodium chlorodifluoroacetate (2.5 eq) dissolved in DMF over 1 hour via a syringe pump. Note: Slow addition is critical to prevent carbene dimerization (formation of tetrafluoroethylene).

-

Quench: Stir at 100°C for 4 hours. Cool to room temperature and pour into ice water.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.[2] -

Purification: Flash chromatography (Hexane/EtOAc) to yield the yellow solid intermediate.

Experimental Validation: Kinase Selectivity Assay

Once the aniline is incorporated into a kinase inhibitor scaffold (e.g., via nucleophilic aromatic substitution on a chloropyrimidine core), its activity must be validated.

Rationale

The difluoromethoxy group targets "Type I½" or "Type II" binding modes where the aniline sits in the adenine pocket and the 5-position extends toward the solvent front or the gatekeeper residue.

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

Objective: Determine

-

Reagent Prep: Prepare 4X Test Compound in 1% DMSO. Prepare 2X Kinase/Peptide Mixture (VEGFR2 kinase domain + Tyr-peptide substrate).

-

Reaction:

-

Add 2.5 µL of Test Compound to a 384-well plate.

-

Add 5 µL of Kinase/Peptide Mixture.

-

Add 2.5 µL of ATP solution (

concentration).

-

-

Incubation: Shake for 30 seconds; incubate for 1 hour at Room Temp.

-

Development: Add 5 µL of Development Reagent (Site-specific protease).

-

Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (ex: 400nm, em: 445nm/520nm).

-

Analysis: Plot % Phosphorylation vs. log[Compound]. Calculate

using a sigmoidal dose-response model.

Figure 3: High-throughput screening workflow for validating kinase inhibitory potency.

References

-

Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

-

Meanwell, N. A. (2018).[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Erickson, J. A., et al. (2010). "The Effect of Fluorine Substitution on the Lipophilicity and Metabolic Stability of Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(6), 1965-1968. [Link]

-

PubChem Compound Summary. (2023). "5-(Difluoromethoxy)-2-methoxyaniline."[4] National Center for Biotechnology Information. [Link]

Sources

Literature Review & Technical Guide: Synthesis of 5-(Difluoromethoxy)-2-methoxyaniline

This guide provides a comprehensive technical analysis of the synthesis pathways for 5-(Difluoromethoxy)-2-methoxyaniline , a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, EGFR targets).

Part 1: Executive Summary & Strategic Analysis

The moiety 5-(Difluoromethoxy)-2-methoxyaniline (CAS: 1256627-90-3) represents a "privileged scaffold" in modern drug discovery. The combination of the electron-donating methoxy group and the lipophilic, metabolically stable difluoromethoxy group creates a unique electronic profile that modulates potency and solubility in tyrosine kinase inhibitors.

Synthesizing this molecule requires navigating two competing challenges: regiocontrol during electrophilic aromatic substitution and chemoselectivity during the introduction of the labile difluoromethyl ether.

Retrosynthetic Logic

The most robust disconnection strategy relies on the differing activating strengths of oxygen substituents. By exploiting the strong ortho-directing power of the methoxy group versus the weaker influence of the difluoromethoxy group, we can achieve high regioselectivity without protecting groups.

Core Disconnection:

-

C–N Bond Formation: Reduction of the nitro precursor.

-

C–N Bond Introduction: Nitration of the difluoromethoxy-anisole core.

-

O–CF₂H Bond Formation: Difluoromethylation of 4-methoxyphenol.

Figure 1: Retrosynthetic analysis highlighting the linear construction of the target scaffold.

Part 2: Detailed Synthetic Protocols

The following protocols are synthesized from best-in-class methodologies, prioritizing scalability and safety.

Phase 1: O-Difluoromethylation of 4-Methoxyphenol

Objective: Install the difluoromethoxy group. Challenge: Preventing O-formylation or polymerization; handling the volatile difluorocarbene intermediate.

Mechanism: The reaction proceeds via the generation of singlet difluorocarbene (:CF₂), which inserts into the phenoxide O–H bond.

Protocol (Sodium Chlorodifluoroacetate Method): This method avoids the use of gaseous Freon-22 (ozone-depleting) and requires standard lab equipment.

-

Reagents:

-

4-Methoxyphenol (1.0 equiv)

-

Sodium chlorodifluoroacetate (ClCF₂COONa) (2.5 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF/Water (10:1 v/v)

-

-

Procedure:

-

Charge a round-bottom flask with 4-methoxyphenol, K₂CO₃, and DMF/Water.

-

Heat the mixture to 95–100 °C .

-

Slowly add Sodium chlorodifluoroacetate (dissolved in minimal DMF) over 2 hours via a syringe pump. Note: Slow addition is critical to maintain a steady concentration of :CF₂ and prevent oligomerization.

-

Stir for an additional 2 hours at 100 °C.

-

Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

-

Yield Expectation: 75–85%

-

Key Insight: The presence of water (10%) aids in the solubility of the base and promotes the decarboxylation of the acetate reagent.

Phase 2: Regioselective Nitration

Objective: Introduce the nitro group at the position ortho to the methoxy group. Causality: The methoxy group is a strong ortho/para activator. The para position is blocked by the difluoromethoxy group. The difluoromethoxy group is weakly deactivating/weakly activating but significantly less directing than the methoxy. Thus, substitution occurs exclusively at the 2-position (relative to methoxy).

Protocol:

-

Reagents:

-

4-(Difluoromethoxy)anisole (from Phase 1)

-

Nitric Acid (70%)

-

Acetic Acid (Glacial)

-

-

Procedure:

-

Dissolve the substrate in Glacial Acetic Acid at 0 °C.

-

Add HNO₃ dropwise, maintaining the internal temperature below 10 °C . Exotherm Control: High temperatures may lead to ipso-substitution or cleavage of the difluoromethyl ether.

-

Allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench into ice water. The product, 4-(Difluoromethoxy)-2-nitroanisole , typically precipitates as a yellow solid. Filter and wash with cold water.

-

-

Yield Expectation: 85–90%

Phase 3: Chemoselective Reduction

Objective: Reduce the nitro group to the aniline without defluorinating the side chain. Risk: Palladium-catalyzed hydrogenation can sometimes cleave benzylic-like C–F or O–CF₂ bonds under high pressure or temperature.

Protocol (Catalytic Hydrogenation):

-

Reagents:

-

4-(Difluoromethoxy)-2-nitroanisole

-

10% Pd/C (5 wt% loading)

-

Solvent: Methanol or Ethanol[2]

-

Hydrogen Gas (Balloon pressure, ~1 atm)

-

-

Procedure:

-

Suspend the nitro compound and catalyst in methanol.

-

Purge with Nitrogen, then introduce Hydrogen (balloon).

-

Stir vigorously at room temperature for 4–6 hours.

-

Monitoring: Monitor by TLC/LCMS for the disappearance of the nitro peak.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain 5-(Difluoromethoxy)-2-methoxyaniline as an off-white solid or oil.

-

-

Yield Expectation: >95%

Part 3: Data Summary & Visualization

Process Efficiency Table

| Step | Transformation | Reagents | Critical Parameter | Typical Yield |

| 1 | Ether Formation | ClCF₂COONa, K₂CO₃, DMF | Temp > 90°C (Decarboxylation) | 80% |

| 2 | Nitration | HNO₃, AcOH | Temp < 10°C (Regiocontrol) | 88% |

| 3 | Reduction | H₂, Pd/C, MeOH | 1 atm H₂ (Prevent Defluorination) | 96% |

| Total | Overall Synthesis | -- | -- | ~67% |

Reaction Workflow Diagram

Figure 2: Sequential workflow for the laboratory-scale synthesis.

Part 4: Troubleshooting & Optimization

-

Issue: Low Conversion in Step 1.

-

Cause: Incomplete generation of difluorocarbene or rapid hydrolysis of the carbene by excess water.

-

Fix: Ensure the reaction temperature is maintained above 90°C. Add Sodium chlorodifluoroacetate in portions rather than all at once.

-

-

Issue: Regioisomers in Step 2.

-

Cause: If the reaction runs too hot, nitration may occur meta to the methoxy or displace the difluoromethoxy group.

-

Fix: Strict temperature control (0–5 °C) during addition. Use Acetic Acid as a solvent to moderate the acidity compared to H₂SO₄.

-

-

Issue: Defluorination in Step 3.

-

Cause: Over-reduction.

-

Fix: Use Fe/NH₄Cl (Bechamp reduction) or SnCl₂ if Pd/H₂ causes C-F cleavage. However, at 1 atm H₂, Pd/C is usually safe for aryl difluoromethyl ethers.

-

References

-

Garg, N. K., et al. (2024). Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Organic Syntheses. Link

-

Zafrani, Y., et al. (2019). Difluoromethylation of Phenols and Thiophenols. Journal of Organic Chemistry. Link

-

BenchChem Technical Support. (2025). Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole. Link

-

PubChem Compound Summary. (2025). 2-(Difluoromethyl)-4-nitrophenol Data. National Library of Medicine. Link

-

ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline (Analogous Protocol). Link

Sources

Methodological & Application

Technical Application Note: Optimized Coupling Strategies for 5-(Difluoromethoxy)-2-methoxyaniline

Executive Summary & Compound Profile

5-(Difluoromethoxy)-2-methoxyaniline (CAS: 115027-37-3) is a critical pharmacophoric scaffold, particularly prevalent in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, and PDGFR.

The molecule presents a unique duality in synthetic chemistry:

-

Electronic Activation: The ortho-methoxy group (2-OMe) functions as an Electron Donating Group (EDG), enhancing the nucleophilicity of the primary amine.

-

Steric & Electronic Modulation: The meta-difluoromethoxy group (5-OCF₂H) acts as a lipophilic bioisostere of hydroxyl or sulfonyl groups, modulating logP and metabolic stability without significantly deactivating the amine ring. However, the ortho-methoxy group introduces steric bulk that can impede nucleophilic attack on hindered electrophiles.

This guide provides optimized protocols for the three most critical transformations of this scaffold: Nucleophilic Aromatic Substitution (SₙAr) , Amide Coupling , and Buchwald-Hartwig Amination .

Chemical Structure & Properties[1][2][3][4][5][6][7]

-

Molecular Formula: C₈H₉F₂NO₂

-

Molecular Weight: 189.16 g/mol

-

Key Features:

-

2-OMe: Steric hindrance + EDG (activates NH₂).

-

5-OCF₂H: Lipophilic H-bond donor/acceptor; chemically stable under standard basic coupling conditions.

-

Critical Reaction Pathways

The following diagram illustrates the primary synthetic workflows for integrating this aniline into drug scaffolds.

Figure 1: Strategic coupling pathways for 5-(Difluoromethoxy)-2-methoxyaniline in medicinal chemistry workflows.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)

Application: Synthesis of Kinase Inhibitors (e.g., reacting with 4-chloroquinazolines or 2,4-dichloropyrimidines).

The Challenge

While the aniline is nucleophilic, the ortho-methoxy group creates a "buttressing effect," slightly hindering the approach to the electrophilic center of the heterocycle. Standard conditions often result in incomplete conversion or require prolonged heating, which risks degrading the sensitive 4-chloroheterocycle.

Optimized Protocol

Reagents:

-

Substrate: 4-Chloro-substituted heterocycle (1.0 equiv).

-

Nucleophile: 5-(Difluoromethoxy)-2-methoxyaniline (1.1 equiv).

-

Solvent: 2-Propanol (iPrOH) or n-Butanol (n-BuOH).

-

Acid Scavenger: None initially (acid catalysis mechanism) or DIPEA (if substrate is acid-sensitive).

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 equiv of the 4-chloroheterocycle in 2-Propanol (concentration 0.2 M).

-

Addition: Add 1.1 equiv of 5-(Difluoromethoxy)-2-methoxyaniline.

-

Reaction: Heat the mixture to reflux (82°C) for 4–6 hours.

-

Mechanistic Note: The reaction is often autocatalytic. The HCl generated protonates the heterocyclic nitrogen, activating the electrophile (C-Cl bond) for nucleophilic attack.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride (M) and formation of the product (M - Cl + Aniline).

-

Workup (Precipitation Method):

-

Cool the reaction mixture to 0°C. The hydrochloride salt of the product often precipitates.

-

Filter the solid and wash with cold iPrOH and Et₂O.

-

-

Workup (Extraction Method):

-

If no precipitate forms, dilute with EtOAc, wash with saturated NaHCO₃ (to neutralize HCl), then brine. Dry over Na₂SO₄.[1]

-

Troubleshooting:

-

Low Conversion:[2][3] Switch solvent to DMA (Dimethylacetamide) and heat to 100°C with 2.0 equiv of DIPEA. The polar aprotic solvent stabilizes the transition state better than alcohols in stubborn cases.

Protocol 2: Amide Coupling

Application: Attaching linkers or "tail" moieties in drug design.

The Challenge

The 2-methoxy group reduces the nucleophilicity of the amine slightly via steric hindrance compared to a para-substituted aniline. Weak coupling agents (e.g., EDC/HOBt) often lead to sluggish kinetics.[3]

Optimized Protocol

Reagents:

-

Coupling Agent: HATU (1.2 equiv) - Preferred for sterically hindered anilines.

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF (anhydrous).

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and stir for 5 minutes.

-

Reagent Addition: Add HATU (1.2 equiv). Stir for 5–10 minutes to form the activated ester (O-At ester).

-

Coupling: Add 5-(Difluoromethoxy)-2-methoxyaniline (1.1 equiv).

-

Conditions: Stir at Room Temperature (25°C) for 12–16 hours.

-

Note: If the acid is also hindered, heat to 50°C.

-

-

Quench: Dilute with water/ice. Extract with EtOAc.[1]

-

Purification: Wash organic layer with 1N HCl (remove unreacted aniline), sat. NaHCO₃ (remove acid), and brine.

Alternative (Green Chemistry): For scale-up, use T3P (Propylphosphonic anhydride) (50% in EtOAc) with Pyridine as the base. T3P is highly effective for anilines and simplifies workup (water-soluble byproducts).

Protocol 3: Buchwald-Hartwig Cross-Coupling

Application: Coupling with unactivated Aryl Bromides/Chlorides where SₙAr is impossible.

The Challenge

The ortho-methoxy group makes this a "hindered primary amine." First-generation Pd catalysts (e.g., Pd(PPh₃)₄) will likely fail or give low yields.

Optimized Protocol

Catalyst System:

-

Pre-catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.

-

Ligand: BrettPhos or RuPhos (4 mol%).

-

Rationale: BrettPhos is specifically designed for primary amines and ensures mono-arylation without over-coupling. RuPhos is excellent for hindered substrates.

-

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or Cs₂CO₃ (if functional groups are base-sensitive).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon/Nitrogen.

-

Loading: Add Aryl Halide (1.0 equiv), Aniline (1.2 equiv), Base (NaOtBu, 1.4 equiv), Pd source, and Ligand.

-

Solvent: Add degassed Toluene (0.2 M).

-

Reaction: Heat to 100°C for 8–12 hours.

-

Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash chromatography.

Comparative Data & Selection Guide

| Parameter | SₙAr (Protocol 1) | Amide Coupling (Protocol 2) | Buchwald-Hartwig (Protocol 3) |

| Electrophile | Electron-deficient Heterocycles (Cl/F) | Carboxylic Acids | Unactivated Aryl Halides |

| Key Reagent | iPrOH / Heat | HATU or T3P | Pd / BrettPhos |

| Tolerance | High (Acidic conditions) | Moderate (Base sensitive) | Low (Requires inert atm) |

| Yield (Typical) | 75–90% | 85–95% | 60–85% |

| Main Byproduct | HCl salt (precipitates) | Urea (removable by wash) | Pd residues (requires scavengers) |

References

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [4][5]

- Source: N

- Context: Describes the synthesis and coupling of a structurally homologous aniline (5-SO₂Et vs 5-OCF₂H) for kinase inhibitors.

-

URL:[Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Ligand Selection.

-

Amide coupling reaction in medicinal chemistry: Coupling reagents.

- Source: Hep

- Context: Comparison of H

-

URL:[Link]

-

5-(Difluoromethoxy)

-

Source: ChemScene.[7]

- Context: Commercial availability and physical property verific

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chemscene.com [chemscene.com]

Using 5-(Difluoromethoxy)-2-methoxyaniline as a building block in API synthesis

Executive Summary

This technical guide details the application of 5-(Difluoromethoxy)-2-methoxyaniline (CAS: 1256627-90-3) as a high-value building block in medicinal chemistry.[1] This moiety serves as a strategic bioisostere for 2,5-dimethoxyaniline, offering enhanced metabolic stability and modulated lipophilicity (LogD) for drug candidates. It is particularly relevant in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, and ALK pathways, where the 2-methoxy-5-substituted aniline motif is a privileged scaffold.